molecular formula C12H10N2O2 B13008034 Methyl [3,3'-bipyridine]-2-carboxylate

Methyl [3,3'-bipyridine]-2-carboxylate

Cat. No.: B13008034
M. Wt: 214.22 g/mol
InChI Key: NEJJGDPGRCKRJN-UHFFFAOYSA-N
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Description

Methyl [3,3’-bipyridine]-2-carboxylate is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of the ester group at the 2-position of the bipyridine framework enhances its chemical reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [3,3’-bipyridine]-2-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Another method is the Stille coupling reaction, which uses an organotin compound instead of a boronic acid . This reaction also requires a palladium catalyst and similar reaction conditions.

Industrial Production Methods

Industrial production of methyl [3,3’-bipyridine]-2-carboxylate may involve large-scale coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of homogeneous and heterogeneous catalytic systems can be optimized to reduce costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl [3,3’-bipyridine]-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of methyl [3,3’-bipyridine]-2-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic and redox reactions, influencing molecular targets and pathways . The compound’s ester group can also undergo hydrolysis, releasing the active bipyridine moiety .

Biological Activity

Methyl [3,3'-bipyridine]-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a bipyridine backbone with a carboxylate functional group. This structure is pivotal in influencing its biological interactions. The presence of the carboxylate group is known to enhance solubility and facilitate interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives of methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate have been evaluated for their efficacy against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468.

Case Study: Antitumor Effects

  • Compound : Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate
  • Cell Lines Tested : MDA-MB-231, MDA-MB-468
  • Assays Used : Sulforhodamine B assay, Trypan blue exclusion assay, Bromodeoxyuridine assay
  • Results :
    • GI50 Concentration : 13 µM for MDA-MB-231
    • Effects Observed :
      • Significant reduction in cell viability.
      • Increased G0/G1 phase population and decreased S phase.
      • Reduction in tumor size in an in ovo CAM model.

The promising results indicate that these compounds selectively inhibit cancer cell proliferation while exhibiting minimal toxicity to non-tumorigenic cells (MCF-12A) .

Antibacterial Activity

This compound also shows potential antibacterial properties. Research has demonstrated that compounds with similar bipyridine structures exhibit activity against various bacterial strains.

Table 1: Antibacterial Activity Overview

CompoundBacterial Strains TestedMIC (µg/mL)Inhibition Zone (mm)
This compoundE. faecalis, P. aeruginosa, S. typhi40 - 5029 (E. faecalis), 24 (P. aeruginosa)
Comparison with CeftriaxoneStandard antibioticN/AComparable

These findings suggest that this compound derivatives can serve as effective alternatives or complements to traditional antibiotics .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Anticancer Mechanism :
    • Induction of apoptosis in cancer cells.
    • Cell cycle arrest at G0/G1 phase.
    • Inhibition of cell proliferation through interference with DNA synthesis.
  • Antibacterial Mechanism :
    • Disruption of bacterial cell wall synthesis.
    • Inhibition of bacterial protein synthesis.
    • Potential interference with metabolic pathways critical for bacterial survival.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 3-pyridin-3-ylpyridine-2-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)11-10(5-3-7-14-11)9-4-2-6-13-8-9/h2-8H,1H3

InChI Key

NEJJGDPGRCKRJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C2=CN=CC=C2

Origin of Product

United States

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